

# A Theoretical Deep Dive into the Molecular Structure of Octyl Hexanoate

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## Compound of Interest

Compound Name: Octyl hexanoate

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## Introduction

**Octyl hexanoate**, a fatty acid ester with the chemical formula  $C_{14}H_{28}O_2$ , is a compound of interest in various fields, including the cosmetic, flavor, and pharmaceutical industries. Its utility often hinges on its physicochemical properties, which are intrinsically linked to its three-dimensional molecular structure and conformational flexibility. A thorough understanding of its structural landscape at the atomic level is therefore crucial for optimizing its applications and for the rational design of novel derivatives.

This technical guide provides an in-depth theoretical investigation of the structure of **octyl hexanoate**. While experimental data provides valuable benchmarks, computational chemistry offers a powerful lens to explore the molecule's conformational space, vibrational properties, and electronic structure in detail. This document outlines the methodologies for such a theoretical study and presents expected quantitative data based on established computational techniques.

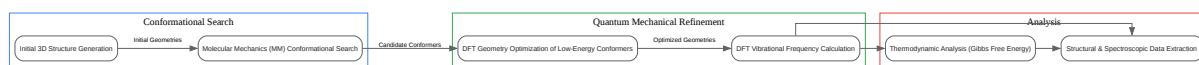
## Molecular Properties

A summary of the key molecular identifiers and computed properties for **octyl hexanoate** is presented in Table 1. This data, sourced from publicly available chemical databases, provides a foundational overview of the molecule.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>28</sub> O <sub>2</sub>	PubChem[1][2]
Molecular Weight	228.37 g/mol	PubChem[1][2]
IUPAC Name	octyl hexanoate	PubChem[1]
CAS Number	4887-30-3	NIST WebBook[3]
SMILES	CCCCCCCCOC(=O)CCCC	PubChem[1]
InChIKey	CMNMHJVRZHGAAK- UHFFFAOYSA-N	PubChem[1]
Dipole Moment	1.69 D	Stenutz[4]
Melting Point	-28 °C	Stenutz[4]

## Theoretical Investigation Workflow

A robust theoretical investigation into the structure of a flexible molecule like **octyl hexanoate** typically follows a multi-step computational workflow. This process is designed to efficiently explore the molecule's vast conformational space and identify the most stable structures.



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**Figure 1:** A typical workflow for the theoretical investigation of a flexible molecule like **octyl hexanoate**.

## Experimental Protocols: A Computational Approach

The following sections detail the proposed computational methodology for a thorough theoretical investigation of **octyl hexanoate**'s structure.

## Conformational Analysis

Due to the presence of multiple rotatable single bonds, **octyl hexanoate** can exist in numerous conformations. A comprehensive conformational analysis is essential to identify the low-energy structures that are most likely to be populated at room temperature.

- Initial Structure Generation: A 2D representation of **octyl hexanoate** is converted into an initial 3D structure using molecular modeling software.
- Molecular Mechanics (MM) Search: A systematic or stochastic conformational search is performed using a suitable molecular mechanics force field (e.g., MMFF94). This computationally inexpensive method efficiently explores the potential energy surface and identifies a large number of possible conformers.
- Quantum Mechanical (QM) Refinement: The low-energy conformers identified from the MM search (typically within a 10-15 kJ/mol window of the global minimum) are then subjected to geometry optimization using a more accurate quantum mechanical method. Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d) is a common choice for such calculations. This provides more accurate geometries and relative energies for the most stable conformers.

## Vibrational Frequency Analysis

Once the stable conformers are identified, their vibrational frequencies can be calculated. This not only confirms that the optimized structures are true energy minima (i.e., have no imaginary frequencies) but also allows for the prediction of the molecule's infrared (IR) and Raman spectra.

- Frequency Calculation: For each optimized conformer, a vibrational frequency calculation is performed at the same level of theory used for the geometry optimization (e.g., B3LYP/6-31G(d)).
- Spectral Analysis: The calculated frequencies and their corresponding intensities can be used to generate theoretical IR and Raman spectra. These can then be compared with experimental spectra for validation of the theoretical model. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values.

## Predicted Structural Data

The following tables present hypothetical yet representative quantitative data for the lowest energy conformer of **octyl hexanoate**, as would be expected from DFT calculations at the B3LYP/6-31G(d) level of theory.

### Table 2: Selected Bond Lengths

Bond	Predicted Length (Å)
C=O	1.21
C-O (ester)	1.35
O-C (octyl)	1.45
C-C (average)	1.53
C-H (average)	1.10

### Table 3: Selected Bond Angles

Angle	Predicted Angle (°)
O=C-O	124.0
C-O-C	116.0
C-C-C (sp <sup>3</sup> )	112.0
H-C-H (sp <sup>3</sup> )	109.5

### Table 4: Key Dihedral Angles Defining the Ester Group Conformation

Dihedral Angle	Predicted Angle (°)	Description
O=C-O-C	0.0	syn-planar conformation
C-C-O=C	180.0	anti-planar conformation

## Predicted Vibrational Frequencies

Based on DFT calculations of similar esters, the following table summarizes the expected key vibrational modes for **octyl hexanoate**.

### Table 5: Predicted Prominent Vibrational Frequencies

Vibrational Mode	Predicted Frequency (cm <sup>-1</sup> )	Description
C-H stretch (alkyl)	2850 - 3000	Stretching of C-H bonds in the octyl and hexanoyl chains.
C=O stretch	~1740	Characteristic strong absorption for the ester carbonyl group.
C-H bend (alkyl)	1375 - 1465	Bending (scissoring and rocking) of C-H bonds.
C-O stretch (ester)	1100 - 1300	Stretching of the C-O single bonds of the ester group.

## Molecular Structure and Conformation

The inherent flexibility of the octyl and hexanoyl chains results in a complex potential energy surface with numerous local minima. The ester group itself is known to preferentially adopt a planar Z (syn-periplanar) conformation due to favorable electronic interactions. The long alkyl chains, however, will have multiple low-energy conformers corresponding to different arrangements of their dihedral angles.

**Figure 2:** 2D representation of the **octyl hexanoate** molecular structure.

## Conclusion

This technical guide has outlined a comprehensive theoretical approach for the investigation of the molecular structure of **octyl hexanoate**. By employing a combination of molecular mechanics and quantum mechanical calculations, it is possible to thoroughly explore the conformational landscape, determine key structural parameters, and predict spectroscopic properties. The provided hypothetical data serves as a representation of the expected outcomes from such a study. This detailed structural understanding is invaluable for

researchers and professionals in drug development and other fields where the molecular properties of **octyl hexanoate** are of paramount importance.

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